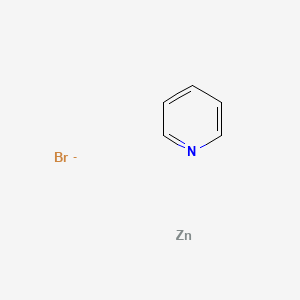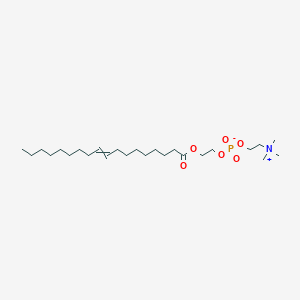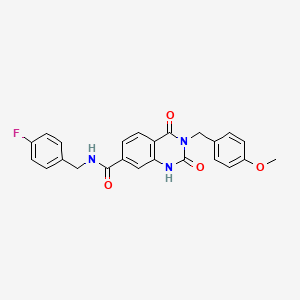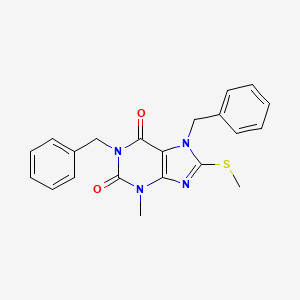
Pyridine;ZINC;bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine;ZINC;bromide is a coordination compound that involves pyridine, zinc, and bromide ions. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. Zinc is a transition metal with the chemical symbol Zn, and bromide is a bromine anion with the chemical formula Br-. This compound is of significant interest in various fields of chemistry due to its unique properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine;ZINC;bromide typically involves the reaction of pyridine with zinc bromide. One common method is to dissolve zinc bromide in an appropriate solvent, such as ethanol or water, and then add pyridine to the solution. The reaction is usually carried out at room temperature, and the product can be isolated by evaporating the solvent and recrystallizing the compound from a suitable solvent .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The reactants are continuously fed into the reactor, and the product is continuously removed, which helps in maintaining a steady state and improving efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Pyridine;ZINC;bromide undergoes various types of chemical reactions, including:
Substitution Reactions: Pyridine can act as a nucleophile and participate in substitution reactions with electrophiles.
Coordination Reactions: Zinc in the compound can coordinate with other ligands, forming complexes.
Oxidation and Reduction Reactions: Pyridine can undergo oxidation to form pyridine N-oxide, and zinc can participate in redox reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl halides. The reactions are typically carried out in polar solvents like ethanol or acetonitrile.
Coordination Reactions: Ligands such as bipyridine or phenanthroline can be used to form coordination complexes with zinc.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or peracids are used to oxidize pyridine.
Major Products Formed
Substitution Reactions: Products include substituted pyridines.
Coordination Reactions: Various coordination complexes with different ligands.
Oxidation Reactions: Pyridine N-oxide.
Applications De Recherche Scientifique
Pyridine;ZINC;bromide has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including the Michael addition and cross-coupling reactions.
Biology: Studied for its potential biological activities, including antiproliferative effects on cancer cells.
Medicine: Investigated for its potential use in drug development, particularly in the design of metal-based drugs.
Industry: Used in the synthesis of fine chemicals and as a reagent in analytical chemistry.
Mécanisme D'action
The mechanism of action of Pyridine;ZINC;bromide involves the coordination of zinc with pyridine and bromide ions. Zinc acts as a Lewis acid, accepting electron pairs from the pyridine ligand. This coordination can stabilize the compound and enhance its reactivity in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine;ZINC;chloride: Similar to Pyridine;ZINC;bromide but with chloride ions instead of bromide.
Pyridine;ZINC;iodide: Similar compound with iodide ions.
Bithis compound: Involves bipyridine instead of pyridine.
Uniqueness
This compound is unique due to the specific interactions between zinc, pyridine, and bromide ions. These interactions can influence the compound’s reactivity and stability, making it suitable for specific applications that other similar compounds may not be able to achieve .
Propriétés
Formule moléculaire |
C5H5BrNZn- |
|---|---|
Poids moléculaire |
224.4 g/mol |
Nom IUPAC |
pyridine;zinc;bromide |
InChI |
InChI=1S/C5H5N.BrH.Zn/c1-2-4-6-5-3-1;;/h1-5H;1H;/p-1 |
Clé InChI |
WUTSMSLAOBVVCP-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=NC=C1.[Zn].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-methyl-9-(3-methylphenyl)-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14104660.png)
![N-(2-methoxybenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide](/img/structure/B14104665.png)
![1-(3-Ethoxy-4-hydroxyphenyl)-2-(4-fluorobenzyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14104680.png)
![(1-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl) benzoate](/img/structure/B14104683.png)
![3-[(2-Phenylacetyl)amino]but-2-enamide](/img/structure/B14104686.png)
![(1S,2R,9S)-10-prop-2-enyl-7,11-diazatricyclo[7.3.1.02,7]tridecan-6-one](/img/structure/B14104693.png)
![1-(3-Butoxyphenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14104696.png)

![3-heptyl-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14104719.png)
![2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide](/img/structure/B14104724.png)
![7-Chloro-1-[3-methoxy-4-(2-methylpropoxy)phenyl]-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14104735.png)

![2-(3,4-dimethylphenyl)-5-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14104744.png)

